N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide
Description
N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an aniline derivative
Properties
IUPAC Name |
N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.BrH/c1-4-23(5-2)27(24,25)18-12-8-16(9-13-18)19-14-26-20(22-19)21-17-10-6-15(3)7-11-17;/h6-14H,4-5H2,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNJIQVNKKESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of α-haloketones with thiourea. The resulting thiazole intermediate is then reacted with 4-methylaniline to introduce the aniline moiety. Finally, the sulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to biological targets, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-nitrosoaniline: Similar structure but with a nitroso group instead of a thiazole ring.
N,N-diethyl-4-methylbenzenesulfonamide: Lacks the thiazole and aniline moieties, making it less complex.
Uniqueness
N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.
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